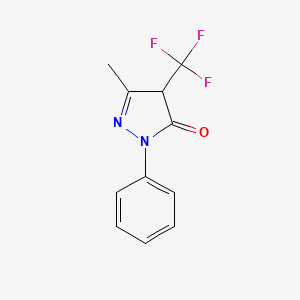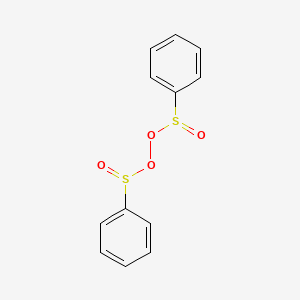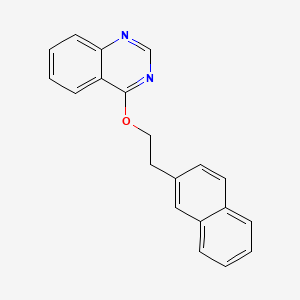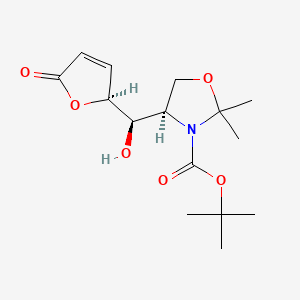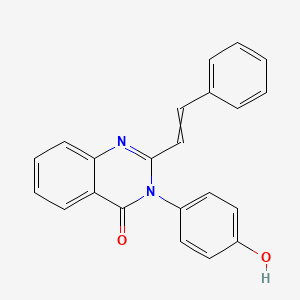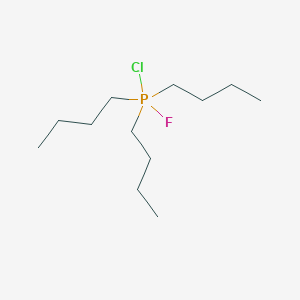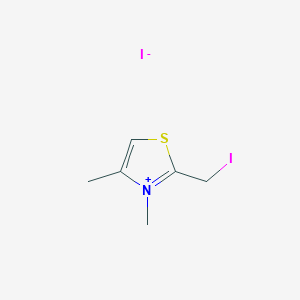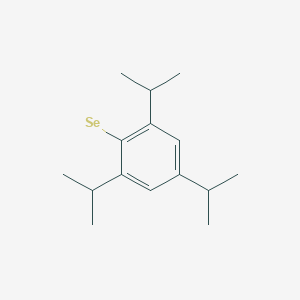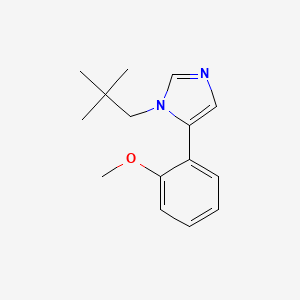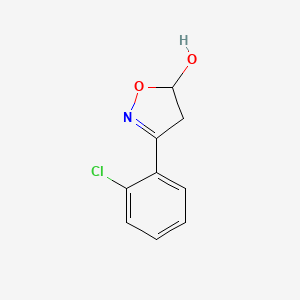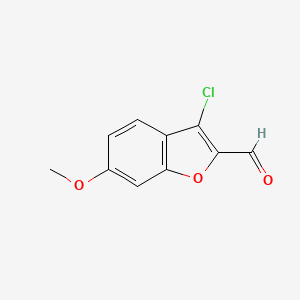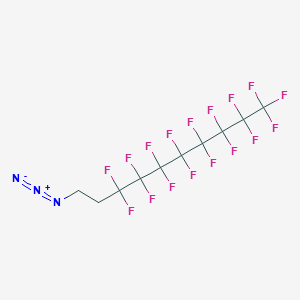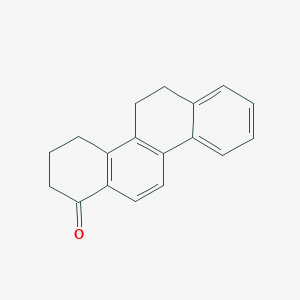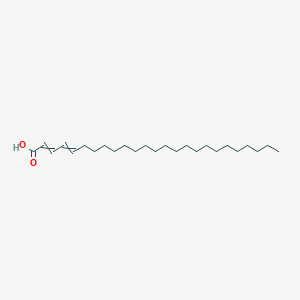![molecular formula C30H45NO B14292951 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113538-91-3](/img/structure/B14292951.png)
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal is a complex organic molecule with a molecular formula of C35H51NO2 . It consists of 51 hydrogen atoms, 35 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a dodecyl group, a methylamino group, and a series of conjugated double bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the core structure: This involves the use of starting materials such as aromatic aldehydes and aliphatic amines, which undergo condensation reactions to form the core structure.
Formation of conjugated double bonds: This step involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like pyridine to facilitate the formation of conjugated double bonds.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulation of enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: can be compared with other similar compounds, such as:
- 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene)pentane-2,4-dione
- 3-[(2E,4Z,6Z,8E)-9-{4-[dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene]pentane-2,4-dione
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its specific arrangement of conjugated double bonds and the presence of the dodecyl and methylamino groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
113538-91-3 |
|---|---|
分子式 |
C30H45NO |
分子量 |
435.7 g/mol |
IUPAC 名称 |
9-[4-[dodecyl(methyl)amino]phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C30H45NO/c1-5-6-7-8-9-10-11-12-13-16-25-31(4)30-23-21-29(22-24-30)20-19-27(2)17-14-15-18-28(3)26-32/h14-15,17-24,26H,5-13,16,25H2,1-4H3 |
InChI 键 |
UMOVCWGYXKTVAB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC(=CC=CC=C(C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


